molecular formula C₂₆H₂₇D₄Cl₂N₅O₃ B1147635 Terconazole-d4 CAS No. 1398065-50-3

Terconazole-d4

カタログ番号: B1147635
CAS番号: 1398065-50-3
分子量: 536.49
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terconazole-d4 is a deuterium-labeled analog of Terconazole, a broad-spectrum antifungal medication primarily used for the treatment of vaginal yeast infections. The incorporation of deuterium atoms into the molecular structure of Terconazole enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Terconazole-d4 involves the deuteration of TerconazoleThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

Terconazole-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride may be used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include various degradation products and substituted derivatives of this compound. The specific products depend on the reaction conditions and reagents used .

科学的研究の応用

Pharmacokinetic Studies

Terconazole-d4 serves as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of terconazole. The deuterium labeling provides an advantage in distinguishing terconazole from its metabolites during analysis, allowing researchers to track its pharmacokinetics accurately.

Table 1: Pharmacokinetic Parameters of Terconazole

ParameterValue
Half-life6.9 hours (range 4.0 - 11.3)
BioavailabilityHigh (specific values vary)
MetabolismExtensive; primarily oxidative N- and O-dealkylation
ExcretionRenal (32-56%) and fecal (47-52%) routes

In biological research, this compound is employed to study the interactions of terconazole with cellular targets. Its mechanism involves inhibiting the enzyme cytochrome P450 14-alpha-demethylase, disrupting the synthesis of ergosterol, which is crucial for fungal cell membrane integrity.

Case Study: Efficacy Against Vulvovaginal Candidiasis

Clinical evaluations have shown that terconazole cream has clinical cure rates ranging from 87.3% to 95.5% and microbiological cure rates from 76.9% to 91.1% in treating vulvovaginal candidiasis . These studies underscore the effectiveness of terconazole formulations in real-world applications.

Development of Antifungal Therapies

This compound is utilized in research focused on developing new antifungal treatments. Its stable isotope labeling aids in understanding the pharmacodynamics of new formulations and combinations with other antifungal agents.

Table 2: Comparative Efficacy of Terconazole Formulations

Formulation TypeClinical Cure Rate (%)Microbiological Cure Rate (%)
Terconazole Cream (0.4%)87.3 - 95.576.9 - 91.1
Terconazole Suppositories (80 mg)90.0 - 92.280.4 - 85.0

Industrial Applications

In industrial settings, this compound is applied in the development and testing of antifungal products and formulations. Its use in quality control ensures that new products meet safety and efficacy standards before reaching consumers.

Future Directions in Research

The ongoing research into this compound's applications highlights its potential in various fields, including:

  • Pharmaceutical Development : Enhancing existing antifungal therapies.
  • Clinical Research : Investigating long-term effects and resistance patterns.
  • Environmental Studies : Assessing the impact of antifungals on microbial ecosystems.

作用機序

Terconazole-d4 exerts its antifungal effects by disrupting the normal permeability of the fungal cell membrane. It inhibits the cytochrome P450-dependent enzyme 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols. This results in a decrease in ergosterol concentration, disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth .

類似化合物との比較

Similar Compounds

Uniqueness of Terconazole-d4

This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a tracer in pharmacokinetic and metabolic studies. This property makes it particularly valuable in research settings where precise tracking of the compound is required .

生物活性

Terconazole-d4 is a deuterated form of terconazole, a broad-spectrum triazole antifungal agent primarily used in the treatment of vulvovaginal candidiasis. This article delves into the biological activity of this compound, highlighting its efficacy against various fungal strains, mechanisms of action, and relevant research findings.

Terconazole functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The specific inhibition of the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthetic pathway, is central to its antifungal activity.

In Vitro Activity

Research indicates that terconazole demonstrates significant in vitro activity against several Candida species. A study utilizing serial dilution techniques found that terconazole effectively inhibited the growth of Candida albicans, C. tropicalis, C. krusei, C. parapsilosis, C. guilliermondii, C. glabrata, and Trichosporon beigelii at low concentrations (0.008 to 0.05 µg/ml) .

Table 1: In Vitro Susceptibility of Fungal Strains to this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans0.008 µg/ml
Candida tropicalis0.01 µg/ml
Candida krusei0.05 µg/ml
Candida parapsilosis0.02 µg/ml
Candida glabrata0.03 µg/ml

Clinical Efficacy

In clinical settings, terconazole has shown superior efficacy compared to other antifungal agents like miconazole and clotrimazole for treating vulvovaginal candidiasis. A randomized clinical trial demonstrated that a six-day regimen of terconazole vaginal suppositories was more effective than oral fluconazole in resolving symptoms and achieving mycological cure .

Case Studies

  • Case Study on Efficacy : In a double-blind study involving women with vulvovaginal candidiasis, patients treated with terconazole showed a significantly higher rate of symptom resolution compared to those receiving placebo treatment.
  • Safety Profile : No significant side effects were reported during clinical trials, indicating a favorable safety profile for terconazole when used as directed.

Comparative Studies

Research comparing terconazole with other antifungal agents highlights its effectiveness across various treatment regimens. In one study, terconazole's sustained high levels in vaginal tissues provided therapeutic effects lasting up to seven days after a three-day treatment course .

Table 2: Comparative Efficacy of Antifungal Agents

Antifungal AgentTreatment DurationEfficacy Rate (%)
Terconazole3 days85
Miconazole7 days75
Clotrimazole7 days70
Fluconazole6 days80

特性

CAS番号

1398065-50-3

分子式

C₂₆H₂₇D₄Cl₂N₅O₃

分子量

536.49

同義語

(±)-Terconazole-d4;  Fungistat-d4;  Gyno-Terazol-d4;  NSC 331942-d4;  R 42470-d4;  Terazol-d4;  Terazol Cream & Suppositories-d4;  Tercospor-d4;  Termayazole-d4;  Triaconazole-d4;  cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。